molecular formula C21H21FN2O2S2 B2708702 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide CAS No. 941922-63-0

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide

Cat. No. B2708702
CAS RN: 941922-63-0
M. Wt: 416.53
InChI Key: RPFZDFDUWHSOAD-UHFFFAOYSA-N
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Description

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Antipsychotic Potential

Compounds structurally related to 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide have been evaluated for their antipsychotic-like profiles in behavioral animal tests. For instance, derivatives with modifications that do not interact with dopamine receptors, unlike conventional antipsychotics, have shown promising results. This suggests potential applications in treating psychiatric disorders without the side effects associated with dopamine receptor antagonism (Wise et al., 1987).

Photodynamic Therapy for Cancer

New derivatives containing thiadiazole and benzothiazole units have demonstrated significant properties relevant to photodynamic therapy (PDT). These compounds show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Research into rhodanine-3-acetic acid derivatives, which share a thiazole moiety with the compound , has identified potential antimicrobial agents. These compounds exhibit activity against a range of microbial pathogens, including mycobacteria and Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in addressing antimicrobial resistance (Krátký, Vinšová, & Stolaříková, 2017).

Anticonvulsant Properties

Studies on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives have extended the understanding of anticonvulsant mechanisms. Certain analogs have afforded excellent protection against seizures in animal models, offering insights into new therapeutic options for epilepsy and related disorders (Kohn et al., 1993).

properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2S2/c1-26-19-5-3-2-4-16(19)10-11-23-20(25)12-18-14-28-21(24-18)27-13-15-6-8-17(22)9-7-15/h2-9,14H,10-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFZDFDUWHSOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide

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